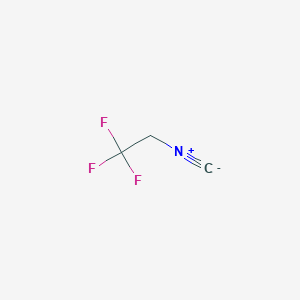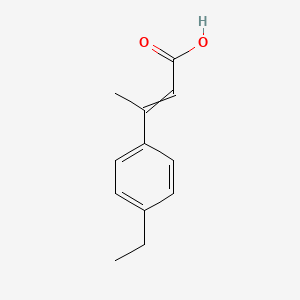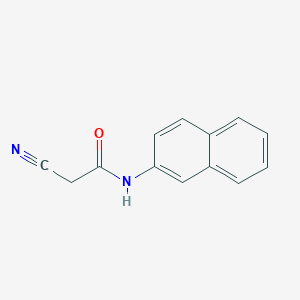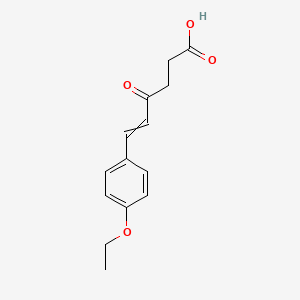
1,1,1-Trifluoro-2-isocyanoethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluoro-2-isocyanoethane is an organic compound with the molecular formula C3H2F3N It is characterized by the presence of three fluorine atoms and an isocyano group attached to an ethane backbone
Métodos De Preparación
The synthesis of 1,1,1-Trifluoro-2-isocyanoethane typically involves the reaction of 1,1,1-trifluoro-2-iodoethane with a suitable isocyanide source under controlled conditions. The reaction conditions often include the use of a base and a solvent such as acetonitrile or dimethyl sulfoxide. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
1,1,1-Trifluoro-2-isocyanoethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The isocyano group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
1,1,1-Trifluoro-2-isocyanoethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1,1,1-Trifluoro-2-isocyanoethane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with biological molecules .
Comparación Con Compuestos Similares
1,1,1-Trifluoro-2-isocyanoethane can be compared with other fluorinated isocyanides such as 1,1,1-trifluoro-2-iodoethane and 1,1,1-trifluoro-2-isocyanatoethane. These compounds share similar structural features but differ in their reactivity and applications. The presence of the isocyano group in this compound makes it unique in its ability to participate in specific chemical reactions and form stable products .
Propiedades
Fórmula molecular |
C3H2F3N |
|---|---|
Peso molecular |
109.05 g/mol |
Nombre IUPAC |
1,1,1-trifluoro-2-isocyanoethane |
InChI |
InChI=1S/C3H2F3N/c1-7-2-3(4,5)6/h2H2 |
Clave InChI |
MRKLAGWUCHALJN-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-{[2-(2-fluorophenyl)hydrazin-1-ylidene]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B11725057.png)
![N-[2-(N-hydroxy-C-methylcarbonimidoyl)phenyl]methanesulfonamide](/img/structure/B11725067.png)

![2-[4-(tert-Butyl)phenyl]pyrrole](/img/structure/B11725074.png)

![2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11725101.png)

![N-[(3-methylphenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B11725116.png)
![(3R,4R,5S,6R)-5,6-dideuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B11725128.png)

![2-Cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11725147.png)
![3-Bromo-2,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B11725151.png)
![2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B11725159.png)

